a-D-Mannose-1-phosphate sodium salt

CAS No.: 99749-54-9

Cat. No.: VC3195232

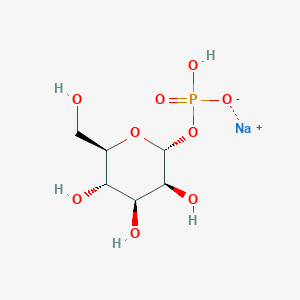

Molecular Formula: C6H11Na2O9P

Molecular Weight: 304.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99749-54-9 |

|---|---|

| Molecular Formula | C6H11Na2O9P |

| Molecular Weight | 304.10 g/mol |

| IUPAC Name | disodium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

| Standard InChI | InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5+,6-;;/m1../s1 |

| Standard InChI Key | DCOZWBXYGZXXRX-ATVZWOOISA-L |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

| SMILES | C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |

| Canonical SMILES | C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

a-D-Mannose-1-phosphate sodium salt is the sodium salt form of mannose-1-phosphate with the alpha configuration at the anomeric carbon. This stereochemical arrangement is critical for its biological functions and enzymatic recognition. The compound is sometimes referred to as M1P in scientific literature, though full chemical nomenclature is preferred in formal documentation.

Physical Characteristics

The compound typically appears as a white solid at room temperature. Its physical properties are influenced by the presence of the phosphate group, which confers increased water solubility compared to unmodified mannose. The sodium counterions further enhance its solubility in aqueous environments, making it suitable for biological research applications.

Related Compounds

A closely related analog is a-D-Mannose-1-phosphate dipotassium salt (CAS 71888-67-0), which has a molecular formula of C6H11K2O9P and a molecular weight of 336.32. While sharing the same sugar phosphate backbone, the counterion difference affects certain physical properties and solution behavior.

Biological Functions

Role in Cellular Communication

a-D-Mannose-1-phosphate sodium salt plays a vital role in cellular communication processes. As a component of glycoproteins and glycolipids found in cell membranes, it participates in cell-cell recognition, adhesion, and signaling cascades that regulate various cellular functions.

Metabolic Pathway Regulation

This compound actively participates in the regulation of several fundamental metabolic pathways:

| Metabolic Pathway | Role of a-D-Mannose-1-phosphate |

|---|---|

| Glycolysis | Serves as a regulatory intermediate affecting flux through the pathway |

| Glycogenolysis | Participates in the liberation of glucose from glycogen stores |

| Gluconeogenesis | Functions as a signaling molecule in glucose production pathways |

These pathways are crucial for cellular energy production and carbohydrate metabolism, highlighting the compound's significance in maintaining metabolic homeostasis.

Glycoconjugate Synthesis

a-D-Mannose-1-phosphate sodium salt serves as a critical intermediate in the biosynthesis of various complex molecules:

-

Glycoproteins - proteins modified with carbohydrate structures

-

Glycolipids - lipids with attached carbohydrate moieties

-

Hormones - certain hormones require mannose incorporation

-

Vitamins - particular vitamins utilize mannose during synthesis

The mannose residues incorporated through this intermediate are essential for proper molecular folding, stability, and function of these biomolecules.

Protein Glycosylation

One of the most significant roles of a-D-Mannose-1-phosphate sodium salt is in protein glycosylation processes. This post-translational modification, wherein carbohydrate structures are attached to proteins, is essential for proper protein function, cellular recognition, and immune system processes. Mannose residues, derived from a-D-Mannose-1-phosphate, are particularly important in N-linked glycosylation pathways.

Research Applications

Investigation of Glycoconjugate Structure and Function

Researchers utilize a-D-Mannose-1-phosphate sodium salt to investigate the structure and function of glycoproteins and glycolipids. By incorporating mannose residues into these complex molecules, scientists can study how specific glycan structures influence biomolecular interactions and cellular functions.

Metabolic Disorder Studies

The compound has been employed in research examining the impact of various metabolic conditions:

| Metabolic Disorder | Research Application |

|---|---|

| Diabetes | Investigation of altered glycosylation patterns and their effects on insulin signaling |

| Obesity | Study of changes in glycoconjugate synthesis and their impact on adipose tissue function |

| Other Metabolic Disorders | Examination of glycosylation defects and their contribution to pathophysiology |

These studies help elucidate the biochemical mechanisms underlying these conditions and may contribute to developing novel therapeutic approaches.

Enzymatic Pathway Investigations

a-D-Mannose-1-phosphate sodium salt is valuable for studying enzymatic reactions, particularly those involving GDP-mannose-pyrophosphorylase and related enzymes. The compound serves as a substrate in enzymatic assays that assess the activity and regulation of these enzymes, enhancing understanding of carbohydrate metabolism pathways.

Synthesis and Production Methods

Chemical Synthesis Approaches

The synthesis of mannose phosphates typically involves the phosphorylation of protected mannose derivatives. For related compounds, synthetic routes have been documented involving:

-

Protection of hydroxyl groups using acetyl or benzyl protecting groups

-

Selective phosphorylation at the anomeric position

-

Deprotection under controlled conditions

Enzymatic Synthesis Methodologies

Enzymatic approaches to synthesizing mannose phosphates utilize enzymes such as GDP-mannose-pyrophosphorylase (GDP-Man-PP). A typical enzymatic synthesis protocol includes:

-

Incubation of the mannose derivative with GTP in the presence of GDP-Man-PP

-

Reaction buffer containing Tris-HCl (pH 8.0, 40 mM), MgCl2 (8 mM), and DTT (1 mM)

-

Addition of inorganic pyrophosphatase to drive the reaction forward

-

Incubation at 37°C with shaking until formation of the desired product is observed

These biocatalytic methods often provide stereochemical control and operate under mild reaction conditions compared to chemical synthesis approaches.

| Product Name | Catalog Number | Unit Size | Price (USD) |

|---|---|---|---|

| a-D-Mannose-1-phosphate sodium salt | sc-284868 | 10 mg | $148.00 |

| a-D-Mannose-1-phosphate sodium salt | sc-284868A | 25 mg | $296.00 |

The pricing reflects the specialized nature of the compound and the purification steps required to obtain high-quality material suitable for research applications.

Quality Considerations

Commercial preparations typically provide information on purity and analytical methods used for quality control. Researchers should consider the purity requirements of their specific applications when selecting a supplier and product grade.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume